Enviroxime

Overview

Description

Enviroxime (LY 122772) is a selective phosphatidylinositol 4-kinase type IIIβ inhibitor with antiviral potency against enteroviruses . It inhibits coxsackievirus B3-, rhinovirus-, or poliovirus-induced plaque formation in HeLa monolayer cell cultures .

Synthesis Analysis

A series of vinylacetylene analogs of Enviroxime was synthesized . The new compounds are potent inhibitors of poliovirus in tissue culture . Cross-sensitivity with Enviroxime-derived mutants shows that the new compounds have the same mechanism of action as Enviroxime .Molecular Structure Analysis

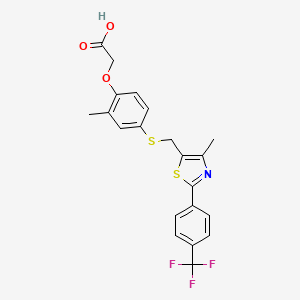

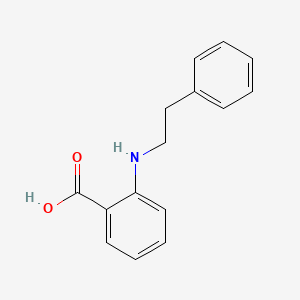

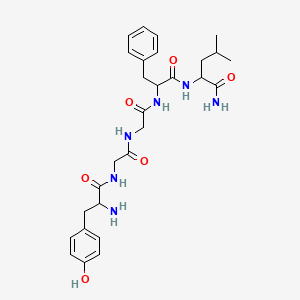

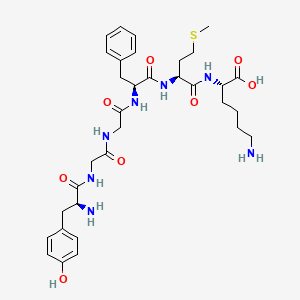

The molecular formula of Enviroxime is C17H18N4O3S . Its molecular weight is 358.4 g/mol . The IUPAC name is (NE)-N-[(2-amino-3-propan-2-ylsulfonylbenzimidazol-5-yl)-phenylmethylidene]hydroxylamine .Chemical Reactions Analysis

Enviroxime preferentially inhibits synthesis of the viral plus strand . It also inhibits the initiation of plus-strand RNA synthesis as measured by the addition of [32P]uridine to 3AB in poliovirus crude replication complexes .Physical And Chemical Properties Analysis

Enviroxime is a substituted benzimidazole derivative with activity against rhinoviruses and enteroviruses . It is a kinase inhibitor that targets viral protein 3A and 3AB .Scientific Research Applications

Inhibition of Rhinoviruses and Enteroviruses

Enviroxime and its related analogs are potent inhibitors of rhinoviruses and enteroviruses in cell culture . The viral nonstructural protein 3A (B) is implicated as the likely target of drug activity .

Targeting Multiple Components of the Replication Complex

Enviroxime targets multiple components of the rhinovirus 14 replication complex . This complex mechanism of inhibition might explain the low levels of viral resistance to these inhibitors as compared with other picornaviral inhibitors .

Resistance to Enviroxime

Despite extensive efforts, direct binding between enviroxime and any of several viral proteins, or binding of enviroxime to a host protein, could not be demonstrated . An enviroxime-resistant mutant with an increased level of resistance was identified, which apparently has mutations in multiple proteins or RNA sequences .

Antiviral Development

The capsid proteins of viruses are suitable targets for antiviral development due to their role in cellular entry and uncoating of the genetic material . Enviroxime has been evaluated for its safety and efficacy in clinical trials .

Treatment of Enterovirus Diseases

Enteroviruses are known to cause a range of diseases such as hand, foot and mouth disease (HFMD), encephalitis, aseptic meningitis, myocarditis, and various respiratory diseases . Enviroxime, as an antiviral agent, has potential therapeutic applications in the treatment of these diseases .

Drug Combination Strategy

The development of anti-EV peptides is warranted as they may complement the small-molecules in a drug combination strategy to treat EVs . This could potentially increase the effectiveness of treatments and reduce the likelihood of resistance development .

Mechanism of Action

Target of Action

Enviroxime primarily targets the 3A coding region of viruses, specifically rhinoviruses and enteroviruses . The 3A protein is a non-structural protein that plays a crucial role in the replication of these viruses .

Mode of Action

Enviroxime interacts with its target, the 3A protein, to inhibit the replication of rhinoviruses and enteroviruses . By binding to the 3A coding region, Enviroxime blocks the replication of plus-strand viral RNA . This interaction disrupts a step involved in RNA replication or protein processing .

Biochemical Pathways

Enviroxime affects the biochemical pathways involved in the replication of rhinoviruses and enteroviruses. It inhibits the synthesis of the viral plus strand, a crucial step in the replication of these viruses . This inhibition disrupts the normal function of the 3A protein, thereby impeding the virus’s ability to multiply .

Pharmacokinetics

It’s known that the compound can be added to virus-infected cells several hours post-infection without significant loss of inhibition , suggesting it may have favorable bioavailability and distribution characteristics.

Result of Action

The primary molecular effect of Enviroxime’s action is the inhibition of plus-strand viral RNA synthesis . This leads to a decrease in viral replication, effectively controlling the spread of the virus within the host . On a cellular level, this results in a reduced viral load and potentially lessens the severity of the viral infection.

Future Directions

properties

IUPAC Name |

(NE)-N-[(2-amino-3-propan-2-ylsulfonylbenzimidazol-5-yl)-phenylmethylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O3S/c1-11(2)25(23,24)21-15-10-13(8-9-14(15)19-17(21)18)16(20-22)12-6-4-3-5-7-12/h3-11,22H,1-2H3,(H2,18,19)/b20-16+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWKXBHQELWQLHF-CAPFRKAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)N1C2=C(C=CC(=C2)C(=NO)C3=CC=CC=C3)N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)S(=O)(=O)N1C2=C(C=CC(=C2)/C(=N/O)/C3=CC=CC=C3)N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40222628 | |

| Record name | Enviroxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40222628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Enviroxime | |

CAS RN |

63198-97-0, 72301-79-2 | |

| Record name | Viroxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063198970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enviroxime [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072301792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ENVIROXIME | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=346230 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Enviroxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40222628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ENVIROXIME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/133013L556 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of enviroxime's antiviral activity?

A1: Enviroxime's antiviral activity stems from its ability to target viral protein 3A and/or 3AB. [] These proteins are essential for viral replication, particularly in the context of RNA synthesis. [, , ]

Q2: How does enviroxime affect viral replication?

A2: Enviroxime specifically inhibits the synthesis of the viral plus strand RNA, which is crucial for the production of new viral proteins and the assembly of new virions. [] This inhibition likely occurs through the disruption of a 3A function, potentially affecting the initiation of plus-strand RNA synthesis. []

Q3: Are there other potential targets of enviroxime or enviroxime-like compounds?

A3: Research has revealed that certain enviroxime-like compounds, designated as "major enviroxime-like compounds", target the host enzyme phosphatidylinositol 4-kinase III beta (PI4KB). [, , ] This enzyme is involved in lipid metabolism and plays a role in the formation of viral replication complexes. [, , ]

Q4: What is the significance of oxysterol-binding protein (OSBP) in relation to enviroxime's activity?

A4: A subset of enviroxime-like compounds, termed "minor enviroxime-like compounds," target OSBP family I activities. [] Like PI4KB, OSBP is also involved in lipid metabolism and influences the production and accumulation of phosphatidylinositol 4-phosphate (PI4P) at the Golgi apparatus, impacting viral replication. []

Q5: Do enviroxime and enviroxime-like compounds always target PI4KB?

A5: Not all enviroxime-like compounds demonstrate direct inhibitory effects on PI4KB. [, ] Some, like AN-12-H5, show no direct PI4KB inhibition and are categorized as "minor enviroxime-like compounds." [, ]

Q6: What is the molecular formula and weight of enviroxime?

A6: Enviroxime is represented by the molecular formula C17H19N5O3S and has a molecular weight of 373.44 g/mol. [, ]

Q7: Are there any notable spectroscopic data for enviroxime?

A7: While specific spectroscopic data aren't comprehensively discussed in the provided research, techniques like liquid chromatography with electrochemical detection have been used to analyze enviroxime in biological matrices. []

Q8: How does the structure of enviroxime relate to its antiviral activity?

A8: The benzimidazole core structure of enviroxime is crucial for its activity. Modifications to this core, such as replacing it with imidazo[1,2-a]pyridines, can significantly influence antiviral activity. [, ] Furthermore, the presence and nature of substituents at specific positions on the benzimidazole ring can significantly modulate antiviral activity. [, ] For example, the isopropylsulfonyl group at the 1-position of the benzimidazole ring has been found to be crucial for enviroxime's activity against rhinoviruses. []

Q9: Are there specific structural modifications that enhance or diminish enviroxime's activity?

A9: Studies focusing on C2 analogs of enviroxime revealed that primary amino substitution at this position leads to the most potent antiviral activity. [] Conversely, bulky substituents at the C2 position can negatively impact antiviral activity due to steric hindrance. [] Additionally, replacing the isopropylsulfonyl group at the 1-position with other groups like phenyl or sulfide can reduce activity against rhinoviruses. []

Q10: How does resistance to enviroxime develop?

A10: Resistance to enviroxime frequently arises from mutations in the viral genome, particularly within the coding region for the 3A protein. [, , ] These mutations often involve single amino acid substitutions that alter the protein's structure and hinder enviroxime's ability to bind or exert its inhibitory effect. [, , ] For instance, a G5318A mutation in poliovirus, resulting in a 3A-Ala70Thr substitution, is commonly associated with resistance to enviroxime and some enviroxime-like compounds. [, , ]

Q11: Is there cross-resistance between enviroxime and other antiviral agents?

A11: Yes, cross-resistance has been observed between enviroxime and other antiviral compounds, particularly those that target viral capsid proteins, like chalcone Ro 09-0410, 4′,6-dichloroflavan, and RMI-15,731. [, , ] Interestingly, while enviroxime-resistant viruses might exhibit cross-resistance to other 3A-targeting compounds, they might remain sensitive to compounds that target different stages of the viral life cycle or different viral proteins. [, ] For example, enviroxime-resistant rhinovirus mutants are still susceptible to WIN 51711, which targets viral capsid proteins. []

Q12: What is the in vitro efficacy of enviroxime against rhinoviruses and enteroviruses?

A12: In vitro studies demonstrate that enviroxime effectively inhibits the replication of various rhinovirus and enterovirus serotypes. [, , , , ] The minimum inhibitory concentration (MIC) can be as low as 0.06 µg/ml for poliovirus and 0.125 µg/ml for rubella virus. []

Q13: Has enviroxime shown efficacy in animal models of viral infection?

A13: Yes, enviroxime has demonstrated efficacy in animal models. For instance, it provided protection against paralysis in a murine model of poliomyelitis. [] Additionally, a vinylacetylene analog of enviroxime, compound 12, exhibited efficacy against a Coxsackie A21 infection in CD-1 mice when administered orally. []

Q14: What about enviroxime's performance in human clinical trials?

A14: While enviroxime showed promise in vitro, clinical trials evaluating its efficacy in treating naturally occurring rhinovirus infections have yielded mixed results. [, ] Some trials suggested potential benefits, such as a reduction in certain nasal symptoms, but these observations were often not statistically significant. [, ] Factors such as formulation, drug delivery, and the timing of administration might have influenced the outcomes of these clinical trials. [, , ]

Q15: How do enviroxime's physicochemical properties affect its formulation and delivery?

A16: Enviroxime's hydrophobic nature and limited water solubility present challenges for its formulation and delivery. [] To address this, researchers explored incorporating enviroxime into liposomes to enhance its solubility and delivery. [] Liposomal enviroxime (LE) demonstrated comparable efficacy to free enviroxime against rhinoviruses in vitro while exhibiting lower toxicity to tissue culture cells. [] Moreover, LE proved suitable for aerosol delivery, enabling the drug to reach the upper and lower respiratory tracts of mice effectively. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.